N,N-Dimethyl-2-chloropropylamine hydrochloride
Description
Properties
IUPAC Name |
2-chloro-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN.ClH/c1-5(6)4-7(2)3;/h5H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWGRWAYARCRTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN.ClH, C5H13Cl2N | |
| Record name | 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | |
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DSSTOX Substance ID |
DTXSID3024780 | |
| Record name | 2-Chloropropyldimethylamine hydrochloride | |
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Molecular Weight |
158.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-chloro-n,n-dimethyl-1-propanamine hydrochloride is an off-white chunky solid. (NTP, 1992), Off-white hygroscopic solid; [CAMEO] White to light cream hygroscopic powder; [Acros Organics MSDS] | |
| Record name | 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | |
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| Record name | 2-Chloro-N,N-dimethyl-1-propanamine hydrochloride | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |
| Record name | 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | |
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CAS No. |
4584-49-0 | |
| Record name | 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | |
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| Record name | 1-Propanamine, 2-chloro-N,N-dimethyl-, hydrochloride (1:1) | |
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| Record name | 2-Chloropropyldimethylamine hydrochloride | |
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| Record name | 1-Propanamine, 2-chloro-N,N-dimethyl-, hydrochloride (1:1) | |
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| Record name | 2-Chloropropyldimethylamine hydrochloride | |
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| Record name | 2-chloropropyldimethylammonium chloride | |
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| Record name | 2-CHLOROPROPYLDIMETHYLAMINE HYDROCHLORIDE | |
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Melting Point |
381 to 383 °F (NTP, 1992) | |
| Record name | 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | |
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Mechanism of Action
Target of Action
It’s known that this compound can affect the respiratory system.
Biochemical Pathways
It’s suggested that this compound may be involved in the synthesis of complex compounds and could serve as a useful intermediate for the synthesis of fine chemicals and specialty chemicals.
Result of Action
It’s known that this compound is used as an intermediate in the synthesis of various pharmaceuticals.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N,N-dimethylpropan-1-amine hydrochloride. For instance, it’s recommended to use this compound only outdoors or in a well-ventilated area. Furthermore, it’s suggested to store this compound under -20°C in an inert atmosphere.
Biological Activity
N,N-Dimethyl-2-chloropropylamine hydrochloride (also referred to as DMCPA hydrochloride) is a compound with significant biological activity, particularly in the context of its use as a pharmaceutical intermediate and its potential effects on cellular systems. This article explores its biological activity through various studies, highlighting its mechanisms of action, toxicological profiles, and applications in medicinal chemistry.
- Chemical Formula : C5H13Cl2N
- CAS Number : 5407-04-5
- Molecular Weight : 152.07 g/mol
Mechanisms of Biological Activity
-
Alkylation and DNA Interaction :
- DMCPA hydrochloride has been shown to exhibit alkylating properties, which are critical for its function in cancer therapy. Alkylating agents can form covalent bonds with DNA, leading to cross-linking and subsequent cytotoxicity. Studies indicate that compounds with similar structures can induce DNA damage through alkylation mechanisms, which is a hallmark of many chemotherapeutic agents .
- Mutagenicity :
-
Enzyme Inhibition :
- The compound acts as a competitive inhibitor of certain enzymes, such as human kidney histamine N-methyltransferase. In vitro studies have shown that DMCPA hydrochloride inhibits this enzyme at concentrations as low as 0.32 mM, indicating its potential impact on metabolic processes involving histamine .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of DMCPA hydrochloride:
- Acute Toxicity : In studies involving F344/N rats and B6C3F1 mice, doses ranging from 6.25 to 100 mg/kg were administered via gavage for periods up to three months. Observations included weight loss in high-dose groups and specific histopathological changes such as goblet cell hypertrophy in the nasal epithelium of male rats .
- Genotoxicity Testing : The compound has been tested for genotoxicity using various in vitro systems, with results indicating that it possesses mutagenic potential under certain conditions. Positive results were observed in multiple short-term tests, highlighting concerns regarding its carcinogenic potential .
Case Study 1: Mutagenicity Assessment
A study evaluated the mutagenic effects of DMCPA hydrochloride using the Ames test, where it was found to induce mutations in Salmonella typhimurium strains TA1535 and TA92. The increase in alkyl chain length correlated with enhanced mutagenic activity, suggesting structural modifications can significantly influence biological outcomes .
Case Study 2: Pharmacological Applications
DMCPA hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its reactivity allows for the development of various drug candidates targeting different biological pathways, including those involved in neurotransmission and cancer treatment.
Summary Table of Biological Activities
| Activity Type | Findings |
|---|---|
| Alkylation | Induces DNA cross-linking; significant cytotoxic effects observed |
| Mutagenicity | Positive results in Ames test; mutations induced in bacterial strains |
| Enzyme Inhibition | Inhibits histamine N-methyltransferase at low concentrations |
| Toxicity | Weight loss and histopathological changes noted in animal studies |
Scientific Research Applications
Organic Synthesis
DMCPA serves as a crucial intermediate in the synthesis of various organic compounds. It acts as an alkylating agent in several reactions, including:
- Grignard Reactions : Used to prepare Grignard reagents, which are essential for forming carbon-carbon bonds in organic synthesis .
- Synthesis of Nitrogen Mustards : DMCPA has been investigated for its potential in developing nitrogen mustards, which are compounds with anticancer properties .
Pharmaceutical Applications
The pharmaceutical industry utilizes DMCPA for synthesizing various therapeutic agents. Some notable applications include:
- Analgesics and Antibiotics : DMCPA is involved in the synthesis of pain relief medications and antibiotics, enhancing their efficacy .
- Antidepressants and Anxiolytics : It is a precursor for drugs targeting mental health disorders, contributing to the development of anxiolytics and tranquilizers .
- Antiarrhythmics and Antineoplastics : The compound plays a role in synthesizing drugs that manage heart rhythm disorders and cancer treatments .
Agricultural Chemistry
In agriculture, DMCPA is employed as a precursor for developing agrochemicals:
- Pesticides and Herbicides : It is used to synthesize various pesticides and herbicides, aiding in crop protection against pests and weeds .
- Stable Isotope Labeling : DMCPA is also utilized in stable isotope labeling for detecting residues of agricultural chemicals, enhancing food safety measures .
Data Table: Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Organic Synthesis | Grignard reagents, nitrogen mustards |
| Pharmaceuticals | Analgesics, antibiotics, antidepressants |
| Agricultural Chemistry | Pesticides, herbicides, stable isotope labeling |
Case Study 1: Synthesis of Antiarrhythmic Drugs
A study demonstrated the successful synthesis of antiarrhythmic agents using DMCPA as an intermediate. The process involved multiple steps where DMCPA was alkylated to form key intermediates that were further processed into active pharmaceutical ingredients (APIs). The resulting compounds showed significant efficacy in controlling arrhythmias with minimal side effects.
Case Study 2: Development of Stable Isotope Markers
Research highlighted the application of DMCPA in creating stable isotope markers for agricultural chemicals. This method allows for precise tracking of pesticide residues in food products. By utilizing DMCPA's reactive properties, researchers were able to develop reliable methods for detecting these residues, improving safety standards in food production.
Comparison with Similar Compounds
2-Diisopropylaminoethyl Chloride Hydrochloride (CAS 4261-68-1)
- Molecular Formula : C₈H₁₉Cl₂N .
- Molecular Weight : 200.147 g/mol .
- Structure: Features a diisopropylamino group attached to an ethyl chain terminated by a chloride. This contrasts with the dimethylamino and shorter propane chain in the target compound.
- Applications : Used in synthesizing surfactants, catalysts, and as a precursor for nerve agent antidotes .
- Purity : Available at ≥98% purity .
3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride (CAS 1281-00-1)
- Molecular Formula : C₅H₁₃Cl₂N .
- Structure : Chlorine is positioned on the third carbon of the propane chain, unlike the second carbon in the target compound.
- Synthesis : Prepared via phase-transfer catalysis using PEG 600, achieving a 73.7% yield from dimethylamine and 1-bromo-3-chloropropane .
- Applications : Used in drug development, particularly for modifying pharmacokinetic properties .
N,N-Dimethyl-3-chloropropylamine Hydrochloride
- Synthesis : Similar to the target compound but involves 1-bromo-3-chloropropane as a starting material .
- Key Difference : The chlorine's position on the propane chain alters reactivity and steric effects, influencing its suitability for specific synthetic pathways .
Comparative Data Table
Key Research Findings
Synthetic Efficiency: The target compound is synthesized via alkylation of dimethylamine with 1-bromo-2-chloropropane, while its 3-chloro isomer requires phase-transfer catalysis for optimal yield . The diisopropylaminoethyl analog involves more complex purification due to its bulkier isopropyl groups .
Reactivity Differences: The 2-chloro position in the target compound enhances its electrophilicity compared to the 3-chloro isomer, making it more reactive in nucleophilic substitutions . The diisopropylaminoethyl derivative’s larger substituents reduce solubility in polar solvents, limiting its use in aqueous reactions .
Pharmaceutical Relevance: this compound is critical in producing ansofaxine hydrochloride, a drug impacting CD8+ T-cell activity in cancer immunotherapy . The 3-chloro variant is less common in drug formulations due to steric hindrance affecting target binding .
Commercial Availability and Suppliers
Preparation Methods
Reaction Mechanism and Optimization
The alkylation of chlorpropylamine hydrochloride with methyl iodide derivatives represents the most direct route to N,N-dimethyl-2-chloropropylamine hydrochloride. As detailed in CN103588647A, this method employs a two-step process:
-
N,N-Dimethylation : Chlorpropylamine hydrochloride reacts with stable isotope-labeled methyl iodide (e.g., 13C-CH3I) in aqueous alkaline media (NaOH/Na2CO3) catalyzed by phase-transfer agents like tetrabutylammonium bromide.
-
Hydrochloride Salt Formation : The resulting N,N-dimethylaminochloropropane is treated with anhydrous HCl gas, followed by recrystallization.
Critical parameters influencing yield and purity include:
-
Molar Ratio : Optimal CH3I:chlorpropylamine ratios range from 1:1 to 4:1, with excess methyl iodide compensating for volatility losses.
-
Catalyst Loading : 0.5–1 mol% tetrabutylammonium bromide reduces reaction time from 24 h to 7–12 h.
-
Temperature : 35–95°C balances reaction rate and byproduct formation, with lower temperatures (35°C) preferred for 13C-labeled products.
Table 1. Performance of Alkylation Method Under Varied Conditions
| CH3I Ratio | Catalyst | Base (Conc.) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1:1 | TBAB (1 mol%) | NaOH (25%) | 35 | 7 | 98.6 | 99.4 |
| 2:1 | BTEAC (1 mol%) | NaOH (10%) | 65 | 12 | 98.5 | 99.2 |
| 4:1 | BTEAC (0.5%) | Na2CO3 (50%) | 95 | 7 | 98.7 | 99.2 |
TBAB = tetrabutylammonium bromide; BTEAC = benzyltriethylammonium chloride
Amination of Chloropropene with Dimethylamine Gas
Industrial-Scale Synthesis
ChemicalBook documents a continuous process achieving 90% yield through gas-phase amination:
-
Catalytic Amination : Chloropropene reacts with dimethylamine gas in toluene at 45°C using diatomaceous earth catalyst.
-
Acidification : The crude amine is treated with HCl to pH 2–3, inducing hydrochloride precipitation.
-
Purification : Vacuum distillation recovers solvents, while recrystallization from ethanol/water yields 99.1% pure product.
Key Advantages :
Limitations :
-
Requires strict control of dimethylamine gas flow to prevent oligomerization.
-
Exothermic reaction necessitates advanced temperature control systems.
Comparative Analysis of Methodologies
Q & A
Q. What synthetic routes are commonly employed to prepare N,N-Dimethyl-2-chloropropylamine hydrochloride with high yield and purity?
The compound is synthesized via quaternization of dimethylamine with 2-chloropropyl chloride under alkaline conditions (pH 10-12) at 0–5°C, followed by acidification with HCl to form the hydrochloride salt. Optimization includes using a 1:1.05 molar ratio of amine to alkylating agent in dichloromethane, achieving yields >85%. Purification involves recrystallization from ethanol/diethyl ether mixtures to remove unreacted starting materials and byproducts like N-alkylated impurities .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Key methods include:
- ¹H/¹³C NMR : Peaks at δ 3.4–3.6 ppm (CH₂Cl) and δ 2.2–2.4 ppm (N(CH₃)₂) confirm substitution patterns .
- FTIR : C-Cl vibrations (600–800 cm⁻¹) and ammonium N-H stretches (2500–3000 cm⁻¹) validate functional groups .
- Elemental Analysis : Confirms C/N/Cl ratios within ±0.3% of theoretical values (C: 38.6%, N: 9.1%, Cl: 34.1%) .
Q. What are the critical storage considerations to maintain the stability of this compound in laboratory settings?
Store in amber glass under inert gas (argon/nitrogen) at 2–8°C. The compound is hygroscopic (Karl Fischer titration shows <0.5% water content) and decomposes above 200°C. Stability studies indicate <2% degradation over 12 months when protected from light and moisture .
Advanced Research Questions
Q. How can researchers resolve contradictory kinetic data observed in nucleophilic substitution reactions involving this compound?
Discrepancies in rate constants often arise from solvent polarity or competing elimination pathways. Methodological solutions include:
- Parallel reactions in aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents.
- HPLC-UV monitoring (λ = 254 nm) to track intermediates.
- Eyring plot analysis to distinguish SN1/SN2 mechanisms (ΔH‡ > 80 kJ/mol indicates SN1 dominance). Recent studies show a 60:40 SN2:SN1 preference in aqueous acetonitrile at 25°C .
Q. What strategies optimize the use of this compound as a precursor in heterocyclic drug synthesis?
For benzothiazole derivatives, critical parameters include:
Q. How do computational chemistry methods contribute to understanding the degradation pathways of this compound under physiological conditions?
DFT calculations (B3LYP/6-311++G**) predict two pathways:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
